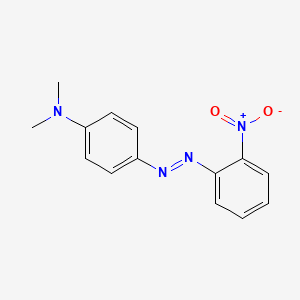

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline

Übersicht

Beschreibung

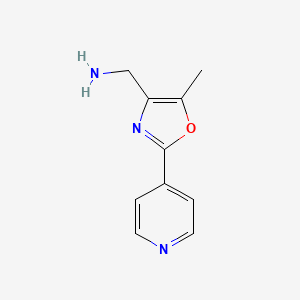

“N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline” is a chemical compound that contains a total of 35 bonds, including 21 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), and 1 N azo .

Synthesis Analysis

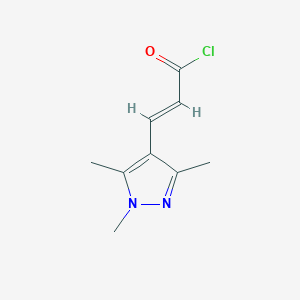

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .Molecular Structure Analysis

The molecular formula of “N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline” is C14H14N4O2 . It contains 14 Hydrogen atoms, 14 Carbon atoms, 4 Nitrogen atoms, and 2 Oxygen atoms .Chemical Reactions Analysis

“N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline” undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles .Physical And Chemical Properties Analysis

“N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline” has a molar mass of 270.29, a density of 1.1764 (rough estimate), and a boiling point of 413.4 C (rough estimate). Its refractive index is 1.6000 .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry: Kinetic Determination of Aniline Derivatives

In analytical chemistry, this compound is used in the differential kinetic determination of mixtures of aniline and its derivatives. The oxidative coupling reaction between the quinonediimine (QDI) of N,N-dimethyl-p-phenylenediamine (DMPD) and aromatic amines is utilized for the simultaneous determination of binary mixtures of aniline and its derivatives . This method is particularly useful for analyzing complex mixtures where precise quantification of individual components is required.

Pharmaceutical Analysis: Amoxicillin Determination

The compound plays a role in the colorimetric determination of pharmaceuticals, such as amoxicillin. It is used as a reagent in spectrophotometric techniques to ensure the monitoring of pharmaceutical compounds, minimizing interferences in the sample matrix . This application is crucial for the quality control and assurance of pharmaceutical products.

Chemical Reactivity: Synthesis of Heterocyclic Compounds

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline is involved in the synthesis of a broad range of heterocyclic and fused heterocyclic derivatives. It serves as a building block for the creation of diverse acyclic and carbocyclic compounds . This is significant in the development of new materials and active pharmaceutical ingredients.

Wirkmechanismus

Target of Action

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline, also known as N,N-dimethyl-4-[(2-nitrophenyl)diazenyl]aniline, is a complex organic compound . .

Mode of Action

It’s important to note that the compound contains multiple bonds, including aromatic bonds, double bonds, and a nitro group , which may play a role in its interactions with other molecules.

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of dyes .

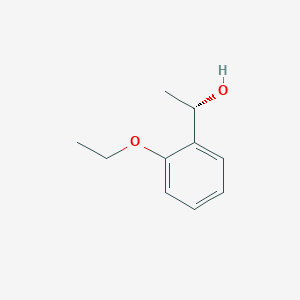

Pharmacokinetics

The compound’s molecular weight is 270.2866 , which may influence its pharmacokinetic properties.

Action Environment

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-[(2-nitrophenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18(19)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQHHHBFJVTYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871879 | |

| Record name | N,N-Dimethyl-4-[(2-nitrophenyl)diazenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline | |

CAS RN |

3010-38-6 | |

| Record name | N,N-Dimethyl-4-[2-(2-nitrophenyl)diazenyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, N,N-dimethyl-p-((o-nitrophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-[(2-nitrophenyl)diazenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328840.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1328843.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)

![1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1328855.png)

![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)